molecular formula C20H16FN3O2S B2987107 5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941880-38-2

5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2987107
CAS No.: 941880-38-2
M. Wt: 381.43
InChI Key: OTGZSKPVJBTZMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo-pyridazinone derivative characterized by a fused bicyclic core structure. Key structural features include:

  • Position 5: A 2-fluorobenzyl group, which introduces electron-withdrawing fluorine and aromatic bulk.
  • Position 7: A 3-methoxyphenyl substituent, contributing electron-donating methoxy functionality.
  • Position 2: A methyl group, enhancing steric and electronic modulation of the thiazole ring.

Its synthesis likely follows methodologies analogous to Demchenko’s work, involving hydrazine-mediated cyclization or alkylation of precursor thiazolo-pyridazinones .

Properties

IUPAC Name

5-[(2-fluorophenyl)methyl]-7-(3-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-12-22-18-19(27-12)17(13-7-5-8-15(10-13)26-2)23-24(20(18)25)11-14-6-3-4-9-16(14)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGZSKPVJBTZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, the thiazole ring is formed through cyclization reactions.

    Pyridazine Ring Formation: The thiazole intermediate is then subjected to reactions with hydrazine derivatives to form the pyridazine ring.

    Substitution Reactions: The final steps involve introducing the 2-fluorobenzyl and 3-methoxyphenyl groups through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) and appropriate halides under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to a dihydropyridazine derivative.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted thiazolopyridazinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has shown potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial activities. Its ability to modulate biological pathways makes it a promising lead compound for drug development.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its structural features allow for the creation of derivatives with specific properties, useful in various industrial applications.

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl and methoxyphenyl groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The thiazolopyridazinone core plays a crucial role in stabilizing these interactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Thiazolo[4,5-d]pyridazin-4(5H)-one derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) Key Properties/Activities Reference
Target Compound 5-(2-FBz), 7-(3-MeOPh), 2-Me Potential kinase inhibition/analgesic
7-Phenyl-2-(pyrrolidin-1-yl)-thiazolo[4,5-d]pyridazin-4(5H)-one (10a) 7-Ph, 2-pyrrolidinyl Lower lipophilicity; moderate yield (77%)
7-Phenyl-2-(piperidin-1-yl)-thiazolo[4,5-d]pyridazin-4(5H)-one (10b) 7-Ph, 2-piperidinyl Enhanced solubility vs. 10a
5-(2,4-Difluorophenyl)-7-methyl-2-phenyl-thiazolo[4,5-d]pyridazin-4(5H)-one 5-(2,4-F₂Ph), 7-Me, 2-Ph Higher metabolic stability
FBTTP (Thiazolo[4,5-d]pyrimidin-7-yl derivative) 5-(2-FBz), 7-amino, 2-thioether NPY2 receptor binding (neuroinflammation)
7-(2-Furyl)-2-pyrrolidin-1-yl-thiazolo[4,5-d]pyridazin-4(5H)-one 7-(2-furyl), 2-pyrrolidinyl Analgesic (Hot Plate test: ED₅₀ ~15 mg/kg)

Key Observations

The 2-fluorobenzyl group at position 5 likely increases metabolic stability relative to non-fluorinated benzyl analogues (e.g., JMS-17-2 derivatives ), as fluorine reduces oxidative degradation.

Synthetic Accessibility: Demchenko’s method (hydrazine cyclization in ethanol-DMF) yields ~77% for pyrrolidinyl/piperidinyl derivatives , suggesting the target compound’s synthesis may follow similar high-yield protocols. Alkylation with chloroacetamides (as in ) is critical for introducing the 2-methyl and 5-(2-fluorobenzyl) groups .

3-Methoxyphenyl vs. 2,5-dimethoxyphenyl (): The latter increases steric hindrance, which may reduce binding affinity in crowded enzymatic pockets.

Biological Performance: Analgesic activity in thiazolo-pyridazinones correlates with electron-donating substituents (e.g., methoxy, pyrrolidinyl). The target compound’s 3-methoxyphenyl and 2-methyl groups align with this trend, suggesting potent in vivo efficacy . Compared to FBTTP (), the target lacks a thioether linkage but retains fluorinated aromaticity, balancing selectivity and potency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.